molecular formula C17H16ClNO5 B2936570 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 717892-23-4

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2936570
CAS No.: 717892-23-4
M. Wt: 349.77
InChI Key: MZUXIXIFABDBJU-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy-acetamide backbone with distinct substituents. Its structure comprises a 2-chloro-4-formyl-6-methoxyphenoxy group linked via an acetamide bridge to an N-(2-methoxyphenyl) moiety. The N-(2-methoxyphenyl) group enhances lipophilicity, influencing its pharmacokinetic profile .

For instance, similar compounds are synthesized via reactions of halogenated acetamide intermediates with phenolic derivatives in the presence of bases like K₂CO₃ or triethylamine, followed by purification via column chromatography .

Properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUXIXIFABDBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a member of the class of N-arylacetamides, which are significant in medicinal chemistry due to their diverse biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide can be represented as follows:

  • Molecular Formula : C16H15ClNO4
  • Molecular Weight : 354.18 g/mol
  • CAS Number : 792945-82-5

The compound features a chloro-substituted phenyl group, a methoxy group, and an acetamide functional group, contributing to its potential biological activity.

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor in various enzymatic assays. For instance, it has been evaluated against 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. Compounds with similar structures have demonstrated IC50 values ranging from nanomolar to micromolar concentrations, indicating significant inhibitory potential .
  • Anticancer Activity : Some derivatives of N-arylacetamides have been reported to exhibit anticancer properties. For example, one study noted that certain compounds in this class showed activity against leukemia cell lines with a GI50 value as low as 10 nM . This suggests that the target compound may also possess similar anticancer properties.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs have shown antimicrobial activity against various bacterial strains. The presence of halogens and methoxy groups often enhances the antimicrobial efficacy .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized over 30 analogues based on the N-arylacetamide framework, including the target compound. Many exhibited promising biological activity in vitro . The most potent inhibitors were identified through structure-activity relationship (SAR) studies which highlighted the importance of specific substituents on the aromatic rings.
  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed using X-ray crystallography, providing insights into their spatial arrangement and interactions at the molecular level. Such analyses help in understanding how structural modifications can influence biological activity .
  • Pharmacophore Modeling : In silico pharmacophore models have been developed to predict the biological activity of similar compounds. These models aid in identifying key structural features necessary for receptor binding and activity .

Data Summary

PropertyValue
Molecular FormulaC16H15ClNO4
Molecular Weight354.18 g/mol
CAS Number792945-82-5
Biological ActivityInhibitor of 17β-HSD
Anticancer ActivityGI50 ~ 10 nM (in related compounds)
Antimicrobial ActivityActive against various strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide can be compared to related acetamide derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituents (Phenoxy Ring) N-Substituent Key Properties/Applications References
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide (Target) 2-Cl, 4-CHO, 6-OCH₃ 2-methoxyphenyl High lipophilicity; potential for derivatization via formyl group
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210) 2-Br, 4-CHO, 6-OCH₃ 2-methylphenyl Bromo substituent increases molecular weight; similar reactivity to chloro analog
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide 2-Cl, 4-CHO, 6-OCH₃ 3-methylphenyl Methyl position alters steric effects; possible differences in binding affinity
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-Cl, 4-F 2,2-diphenyl Dual aryl groups enhance crystallinity; used in ligand design for coordination chemistry
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core 4-bromophenyl FPR2 agonist; activates calcium mobilization in neutrophils
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31) 4-butyryl, 2-F 1-hydroxy-2-methylpropan-2-yl Lower yield (54%) due to steric hindrance; moderate solubility in polar solvents

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Chloro vs. Bromo: The bromo analog (Y501-6210) may exhibit slower metabolic clearance compared to the chloro derivative due to higher molecular weight and stronger C-Br bond stability . Positional Isomerism: The 3-methylphenyl substituent () vs.

Synthetic Accessibility :

  • Compounds with formyl groups (e.g., target, Y501-6210) enable post-synthetic modifications, such as Schiff base formation, enhancing versatility in drug design .
  • Higher yields (>80%) are observed in acetamides with simpler N-alkyl substituents (e.g., n-butyl in ’s Compound 30), whereas bulkier groups (e.g., 1-hydroxy-2-methylpropan-2-yl in Compound 31) reduce yields due to steric challenges .

However, its formyl group may confer unique reactivity compared to pyridazinone-based analogs. NBOMe derivatives (), though pharmacologically distinct (serotonergic agonists), share the N-(2-methoxyphenyl) group, highlighting the importance of this moiety in CNS-targeted molecules.

Physical Properties :

  • Melting points for analogous acetamides range from 74–84°C (), suggesting the target compound may exhibit similar thermal stability.
  • Crystallinity, as seen in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide (), is influenced by aryl stacking interactions, which may differ in the target due to its methoxy and formyl substituents.

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